tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate
Description
Properties
Molecular Formula |
C14H22N4O2S |
|---|---|
Molecular Weight |
310.42 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)16-10-6-8-18(9-10)12-15-7-5-11(17-12)21-4/h5,7,10H,6,8-9H2,1-4H3,(H,16,19) |
InChI Key |
YMFZCEYNODWZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=N2)SC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Overview
The preparation of this compound and related analogues typically involves multi-step synthetic sequences integrating nucleophilic substitution, protection/deprotection strategies, and cross-coupling reactions. The key synthetic features include:
- Installation of the BOC protecting group on the pyrrolidine nitrogen.
- Attachment of the 4-methylsulfanylpyrimidin-2-yl substituent via nucleophilic aromatic substitution.
- Functionalization of the pyrrolidine ring at the 3-position.
- Use of palladium-catalyzed Suzuki or Buchwald coupling for aryl or heteroaryl elaboration.
Detailed Synthetic Route
Starting Materials and Intermediates
- The pyrrolidine core is often introduced as a protected amine, such as tert-butyl carbamate (BOC) protected pyrrolidine.
- The 4-methylsulfanylpyrimidin-2-yl moiety is typically prepared or obtained as a halogenated pyrimidine derivative bearing a methylthio substituent.
- Key intermediates include BOC-protected amine side chains and halogenated heteroaryl intermediates suitable for cross-coupling.
Key Reaction Steps
Nucleophilic Substitution
The 4-methylsulfanylpyrimidin-2-yl group is introduced onto the pyrrolidine nitrogen or carbon framework via nucleophilic substitution reactions on halogenated pyrimidine precursors. For example, a chloro-substituted pyrimidine undergoes substitution with a nucleophilic amine or pyrrolidine derivative to form the desired C-N bond.
Protection with tert-Butyl Carbamate
The pyrrolidine nitrogen is protected using tert-butyl carbamate (BOC) to prevent side reactions during subsequent functionalization steps. This is a standard protection strategy in heterocyclic chemistry to improve selectivity and yield.
Suzuki and Buchwald Coupling
To elaborate the heteroaryl substituents, palladium-catalyzed cross-coupling reactions are employed:
- Suzuki coupling is used to couple boronate reagents with halogenated pyrimidine intermediates to install various aryl or heteroaryl groups.
- Buchwald coupling allows the introduction of aryl halides onto amine-bearing intermediates, enabling diversification at the pyrrolidine 3-position or on the pyrimidine ring.
Representative Synthetic Scheme
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Protection | BOC protection of pyrrolidine nitrogen | (Boc)2O, base (e.g., triethylamine), solvent |
| 2 | Nucleophilic substitution | Substitution on 2-chloropyrimidine with pyrrolidine | Pyrrolidine derivative, base, solvent |
| 3 | Suzuki coupling | Coupling of boronate ester with halogenated pyrimidine | Pd catalyst, base, solvent, heat |
| 4 | Oxidation | Oxidation of methylthio to sulfoxide/sulfone | Oxidizing agent (e.g., m-CPBA) |
| 5 | Nucleophilic displacement | Displacement of sulfoxide/sulfone by amines | Amine nucleophile, solvent, heat |
| 6 | Deprotection (if needed) | Removal of BOC protecting group | Acidic conditions (e.g., TFA) |
Research Findings Supporting the Preparation
- The synthetic strategy was applied in the optimization of PfCDPK1 inhibitors, where intermediates with BOC-protected amine side chains were elaborated via Suzuki coupling to yield 5-aminopyrimidine and 5-thiomethylpyrimidine products.
- The approach allowed systematic variation of the heteroaryl substituents and side chains to optimize binding affinity and pharmacokinetic properties.
- Thermal denaturation assays and enzyme inhibition studies confirmed that modifications introduced via these synthetic routes yielded compounds with improved potency.
- The use of nucleophilic substitution and palladium-catalyzed cross-coupling provided a modular and efficient route to diverse analogues, including the tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate scaffold.
Summary Table of Key Synthetic Features
| Feature | Description | Purpose/Outcome |
|---|---|---|
| BOC Protection | tert-Butyl carbamate protection of pyrrolidine N | Protects amine, improves selectivity |
| Nucleophilic Aromatic Substitution | Substitution on halogenated pyrimidine | Introduces pyrrolidine or amine substituents |
| Suzuki Coupling | Pd-catalyzed coupling with boronate esters | Diversifies aryl/heteroaryl substitution |
| Buchwald Coupling | Pd-catalyzed amination with aryl halides | Further functionalization of pyrrolidine ring |
| Oxidation/Displacement | Conversion of methylthio to sulfoxide/sulfone and displacement | Enables analog diversification |
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylsulfanylpyrimidin-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carbamate group can form covalent bonds with active site residues in enzymes, leading to enzyme inhibition. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Pyrrolidine vs. Piperidine Derivatives
The substitution of pyrrolidine with piperidine alters ring strain and conformational flexibility. For example:
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate (): Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate, this compound exhibits distinct reactivity due to the six-membered piperidine ring. Its LCMS data (m/z 229.2 [M+H]⁺) contrast with pyrrolidine analogs, which typically have lower molecular weights .
- tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (): The piperidine ring here accommodates bulky substituents (e.g., phenoxy groups), whereas pyrrolidine analogs may face steric constraints .
Pyrimidine vs. Pyridine Derivatives
Pyrimidine rings (two nitrogen atoms) exhibit different electronic and hydrogen-bonding properties compared to pyridine (one nitrogen). Examples include:
- tert-Butyl (4-chloropyridin-2-yl)carbamate (CAS 163307-20-0, molecular weight 242.71 g/mol): The electron-withdrawing chlorine substituent on pyridine reduces basicity compared to the methylsulfanyl group on pyrimidine .
Substituent Effects on Physicochemical Properties
Methylsulfanyl vs. Acetyl vs. Halogen Substituents
The methylsulfanyl group in the target compound may improve metabolic stability compared to acetylated analogs, which are prone to hydrolysis . Halogenated derivatives (e.g., 4-chlorobenzyl) exhibit higher melting points due to enhanced crystallinity .
Carbamate Modifications
- tert-Butyl vs. Other Protecting Groups: The tert-butyl carbamate group is widely used for amine protection due to its stability under basic conditions and ease of removal with acids. For example, tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (m/z 615.7 [M+H]⁺) demonstrates the group’s compatibility with complex heterocycles .
Biological Activity
Introduction
Tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Properties
- Molecular Formula : C14H20N4O2S
- Molecular Weight : 310.42 g/mol
- CAS Number : 2955551-10-5
- Purity : 95% .
Biological Activity
The compound is believed to interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. Preliminary studies suggest that it may exhibit:
- Inhibition of Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition could enhance cholinergic signaling, beneficial in conditions like Alzheimer's disease.
- Anti-inflammatory Properties : The presence of the pyrimidine moiety may confer anti-inflammatory effects, potentially through modulation of cytokine production .
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
-
Neuroprotective Effects :
- In vitro studies demonstrated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .
- A study showed significant improvement in cell viability when astrocytes were treated with this compound in the presence of Aβ 1-42 .
- Cytotoxicity Assessment :
Study 1: Neuroprotective Mechanism
A study investigated the effect of this compound on astrocytes exposed to Aβ 1-42. The results indicated:
- Cell Viability : Increased from 43.78% (Aβ only) to 62.98% (Aβ + compound).
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ 1-42 | 43.78 |
| Aβ 1-42 + Compound | 62.98 |
Study 2: In Vivo Efficacy
In an animal model, the compound was tested for its ability to reduce cognitive deficits induced by scopolamine. Although it showed promise in vitro, in vivo results indicated no significant difference compared to controls, attributed to bioavailability issues .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other compounds with similar targets.
| Compound Name | AChE Inhibition IC50 (nM) | Neuroprotection (Cell Viability %) | Notes |
|---|---|---|---|
| tert-butyl N-[... ] | Not specified | 62.98 | Moderate efficacy |
| Compound M4 | 15.4 | Not reported | Strong AChE inhibition |
| Galantamine | 10 | Not reported | Established treatment |
This compound exhibits promising biological activity through mechanisms such as AChE inhibition and neuroprotection against amyloid toxicity. While initial studies highlight its potential therapeutic applications, further research is necessary to fully elucidate its efficacy and safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
